![molecular formula C73H106N14O27S2 B612823 Acide 2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)méthyl]-13-(1H-indol-3-ylméthyl)-6,9,12,15,18-pentaoxo-19-[[3-phényl-2-[[2-[4,7,10-tris(carboxyméthyl)-1,4,7,10-tétrazacyclododéc-1-yl]acétyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoïque CAS No. 177943-89-4](/img/structure/B612823.png)
Acide 2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)méthyl]-13-(1H-indol-3-ylméthyl)-6,9,12,15,18-pentaoxo-19-[[3-phényl-2-[[2-[4,7,10-tris(carboxyméthyl)-1,4,7,10-tétrazacyclododéc-1-yl]acétyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) is a DOTA-conjugated peptide used primarily in the field of nuclear medicine. It is a synthetic analog of somatostatin, a hormone that inhibits the release of several other hormones. L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) is particularly valuable for its ability to bind to somatostatin receptors, which are overexpressed in various neuroendocrine tumors. This compound can be labeled with radionuclides for both diagnostic imaging and therapeutic purposes .
Applications De Recherche Scientifique
L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Target of Action
The primary targets of Dotatate acetate are somatostatin receptors (SSRs) . SSRs are found with high density in numerous malignancies, including those in the central nervous system (CNS), breast, lung, and lymphatics . The role of SSR agonists in neuroendocrine tumours (NETs) is well established, and massive SSR overexpression is present in several NETs .
Mode of Action
Dotatate acetate is a compound containing tyrosine 3-octreotate, an SSR agonist, and the bifunctional chelator DOTA (tetraxetan) . It can be reacted with radionuclides such as gallium-68, lutetium-177, and copper-64 to form radiopharmaceuticals for positron emission tomography (PET) imaging or radionuclide therapy . In the form of 177 Lu DOTA-TATE therapy, it targets SSRs and is a form of peptide receptor radionuclide therapy (PRRT) .
Biochemical Pathways
The biochemical pathways affected by Dotatate acetate are primarily related to the signaling pathways of SSRs . By binding to these receptors, Dotatate acetate can influence the downstream effects of these pathways, which are often dysregulated in various types of malignancies .
Pharmacokinetics
The pharmacokinetics of Dotatate acetate involve its absorption, distribution, metabolism, and excretion (ADME). The primary route of elimination is by the renal route . The compound demonstrates high stability, with 97% stability after 2 days incubation in human serum at 37 °C .
Result of Action
The molecular and cellular effects of Dotatate acetate’s action primarily involve the damage to SSR-positive cells and neighboring cells . It is a form of targeted drug delivery . For both tumor models, a significant tumor growth delay and time to experimental endpoint were observed following a single administration of [225Ac]Ac-DOTA-TATE relative to controls .
Action Environment
The action environment of Dotatate acetate can influence its action, efficacy, and stability. Furthermore, the overexpression of SSRs in patients with neuroendocrine neoplasms (NEN) is utilized for both diagnosis and treatment .
Analyse Biochimique
Biochemical Properties
Dotatate acetate plays a crucial role in biochemical reactions, primarily through its interaction with somatostatin receptors. These receptors are a group of G protein-coupled receptors that are widely distributed in various tissues, including the brain, gastrointestinal tract, and pancreas. Dotatate acetate binds with high affinity to somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors . This binding facilitates the internalization of the receptor-ligand complex, leading to the accumulation of the compound within the tumor cells. The interaction between Dotatate acetate and SSTR2 is highly specific, making it an effective tool for targeted imaging and therapy.
Cellular Effects
The effects of Dotatate acetate on various types of cells and cellular processes are profound. In neuroendocrine tumor cells, the binding of Dotatate acetate to SSTR2 triggers a cascade of intracellular events that influence cell function. This includes the modulation of cell signaling pathways, such as the inhibition of adenylate cyclase activity, which reduces cyclic adenosine monophosphate (cAMP) levels . Additionally, Dotatate acetate can affect gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis. These cellular effects contribute to the compound’s ability to inhibit tumor growth and induce cell death in neuroendocrine tumors.
Molecular Mechanism
The molecular mechanism of action of Dotatate acetate involves several key steps. Upon binding to SSTR2, Dotatate acetate is internalized into the cell via receptor-mediated endocytosis . Inside the cell, the compound can exert its effects through various pathways. One of the primary mechanisms is the inhibition of protein kinase A (PKA) activity, which is mediated by the reduction in cAMP levels . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cellular processes such as proliferation and survival. Additionally, Dotatate acetate can induce apoptosis through the activation of caspases, a family of proteases that play a central role in the execution of programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dotatate acetate can vary over time. The stability of the compound is a critical factor that influences its efficacy. Dotatate acetate is generally stable under physiological conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the compound can maintain its activity for several days in vitro, although its potency may decrease over time. In vivo studies have demonstrated that Dotatate acetate can have sustained effects on tumor growth inhibition, with significant reductions in tumor size observed over weeks to months .
Dosage Effects in Animal Models
The effects of Dotatate acetate vary with different dosages in animal models. At lower doses, the compound can effectively target and inhibit tumor growth without causing significant toxicity . At higher doses, Dotatate acetate can induce adverse effects, such as nephrotoxicity, which is characterized by damage to the kidneys . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
Dotatate acetate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes conjugation reactions that facilitate its excretion . Enzymes such as cytochrome P450 play a role in the metabolism of Dotatate acetate, leading to the formation of various metabolites. These metabolites can have different levels of activity and may contribute to the overall effects of the compound. Additionally, Dotatate acetate can influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of Dotatate acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound is primarily transported via the bloodstream, where it binds to plasma proteins that facilitate its distribution to target tissues . Within cells, Dotatate acetate can be transported to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of the compound are influenced by factors such as receptor expression levels and the presence of binding proteins that interact with Dotatate acetate.
Subcellular Localization
The subcellular localization of Dotatate acetate is a key determinant of its activity and function. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, Dotatate acetate can be localized to the endosomes and lysosomes following internalization, where it can interact with intracellular targets. Additionally, the compound can be transported to the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. The precise localization of Dotatate acetate within the cell is critical for its ability to modulate cellular processes and exert its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) involves the conjugation of the peptide octreotate with the bifunctional chelator DOTA. The process typically begins with the solid-phase peptide synthesis (SPPS) of octreotate, followed by the attachment of DOTA. The reaction conditions often include the use of protecting groups to ensure the selective reaction of functional groups. The final product is purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) involves large-scale SPPS, followed by conjugation with DOTA under controlled conditions. The process is optimized for high yield and purity, with rigorous quality control measures to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) undergoes several types of chemical reactions, including:
Radiolabeling: The compound can be labeled with radionuclides such as gallium-68, lutetium-177, and copper-64 for imaging and therapeutic purposes.
Substitution Reactions: The peptide can undergo substitution reactions where specific amino acids are replaced to modify its binding affinity and pharmacokinetics.
Common Reagents and Conditions:
Radiolabeling: Typically involves the use of radionuclides in the presence of a buffer solution, such as sodium acetate, under mild heating conditions.
Substitution Reactions: These reactions often require the use of protecting groups and specific reagents to ensure selective substitution.
Major Products:
Comparaison Avec Des Composés Similaires
L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) is unique in its high affinity for somatostatin receptors and its versatility in both diagnostic and therapeutic applications. Similar compounds include:
Octreotide: Another somatostatin analog used for similar purposes but with different pharmacokinetics and binding affinities.
Lanreotide: A long-acting somatostatin analog used primarily for therapeutic purposes.
Vapreotide: Another somatostatin analog with applications in the treatment of acromegaly and other hormone-related disorders.
L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) stands out due to its ability to be labeled with multiple radionuclides, making it highly versatile for various clinical applications.
Propriétés
Numéro CAS |
177943-89-4 |
|---|---|
Formule moléculaire |
C73H106N14O27S2 |
Poids moléculaire |
1675.8 g/mol |
Nom IUPAC |
acetic acid;(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C65H90N14O19S2.4C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;4*1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);4*1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;;;;/m1..../s1 |
Clé InChI |
YHGBTEQKXYHHPW-TWDDAPNHSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Séquence |
4,7,10-Tricarboxymethyl-1,4,7,10-tetraaza-cyclododecan-1-yl-acetyl-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH (disulfide bond) |
Stockage |
−20°C |
Synonymes |
DOTATATE; DOTA-(Tyr³,Thr⁸)-Octreotide; DOTA-[Tyr3] Octreotide Acid (Octreotate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



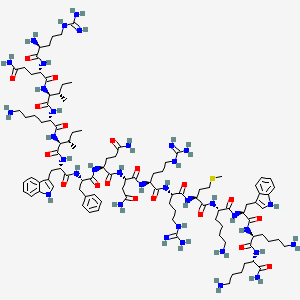

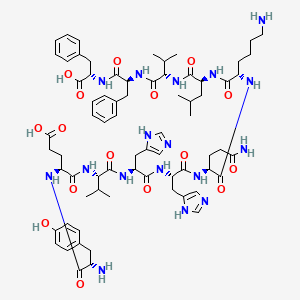
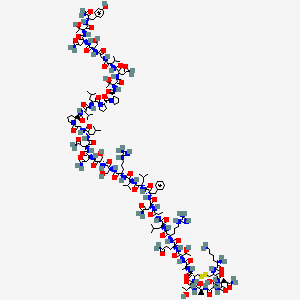
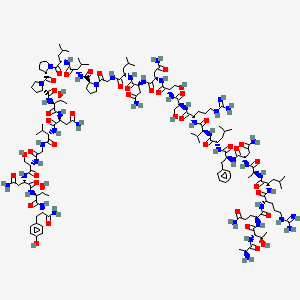
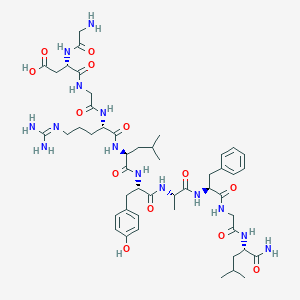
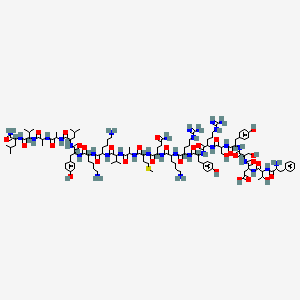
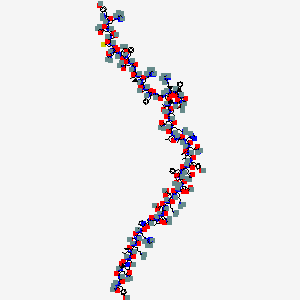
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
